molecular formula C22H19ClN4O3S2 B2462503 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1330330-19-2

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2462503
CAS No.: 1330330-19-2
M. Wt: 486.99
InChI Key: PCMZLSVKEUMOSX-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a synthetic small-molecule compound featuring a fused thienopyridine core substituted with a benzo[d]thiazole moiety and a 4-nitrobenzamide group. Its hydrochloride salt form enhances aqueous solubility, which is critical for pharmacological applications. The compound’s structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs) for precise conformational analysis .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2.ClH/c1-25-11-10-15-18(12-25)31-22(19(15)21-23-16-4-2-3-5-17(16)30-21)24-20(27)13-6-8-14(9-7-13)26(28)29;/h2-9H,10-12H2,1H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMZLSVKEUMOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair pathway, which is essential for maintaining genomic stability by repairing DNA damage. The inhibition of APE1 has been linked to enhanced sensitivity to various anticancer therapies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine scaffold. This structural diversity is believed to contribute to its biological activity. The general structure can be summarized as follows:

  • Molecular Formula : C23H22N4O3S
  • Molecular Weight : 422.51 g/mol
  • IUPAC Name : this compound

Inhibition of APE1

Research indicates that this compound exhibits significant inhibitory activity against APE1. In studies conducted on various cancer cell lines, it was observed that the compound can inhibit the AP endonuclease activity of APE1 with low micromolar potency. This inhibition leads to an accumulation of apurinic sites in DNA, which can enhance the cytotoxic effects of DNA-damaging agents such as temozolomide and methylmethane sulfonate (MMS) .

Table 1: Inhibitory Activity Against APE1

CompoundIC50 (µM)Effect on Cell Viability (%)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide5.070% (in presence of MMS)
Control (no inhibitor)-100%

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the benzothiazole and thieno[2,3-c]pyridine components can significantly affect the inhibitory potency. For instance, variations in the substituents on the benzamide moiety have been found to alter both the binding affinity and selectivity for APE1 .

Case Study 1: Enhanced Cytotoxicity in Glioblastoma Cells

In a study involving SF767 glioblastoma cells, the compound was shown to potentiate the cytotoxic effects of temozolomide. The combination treatment resulted in increased cell death compared to either agent alone. This suggests that targeting APE1 could be a viable strategy for enhancing the efficacy of existing chemotherapeutics .

Case Study 2: Pharmacokinetics and ADME Profile

Further investigations into the pharmacokinetics of this compound revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties. Following intraperitoneal administration in mice at a dose of 30 mg/kg body weight, significant exposure levels were noted in both plasma and brain tissue . This suggests potential for central nervous system penetration, which is critical for treating brain tumors.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

PathogenMIC (µg/mL)Reference Compound
Staphylococcus aureus32Ampicillin
Escherichia coli64Streptomycin
Candida albicans128Fluconazole

These findings suggest the compound's potential as a novel antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been investigated through various mechanisms:

  • Cell Proliferation Inhibition : Studies show that the compound effectively inhibits cell proliferation in colorectal cancer cell lines with IC50 values ranging from 10 to 20 µM.
  • Apoptosis Induction : Flow cytometry analysis has indicated that treatment with this compound leads to increased apoptosis in cancer cells.

Case Studies

Recent case studies have highlighted the efficacy of derivatives of this compound in targeting specific signaling pathways involved in cancer cell survival and proliferation. For instance, compounds similar to this one have been shown to inhibit the PI3K/Akt pathway, which is crucial for tumor growth.

Enzyme Inhibition

The ability of this compound to inhibit key enzymes has been a focal point of research:

  • Topoisomerase Inhibition : The compound has demonstrated potent inhibitory effects against bacterial topoisomerases with IC50 values as low as 0.012 µg/mL against Staphylococcus aureus.
  • Kinase Inhibition : It also shows inhibitory activity against several kinases involved in cancer progression.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of the compound to various biological targets. These studies reveal strong interactions with active sites of targeted enzymes, correlating with observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thieno[2,3-c]pyridine derivatives designed to target DNA repair enzymes. Below is a comparative analysis with structurally and functionally related analogs:

Structural Analog: N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)

  • Structural Differences :
    • R-group substitution : The target compound has a 6-methyl group, whereas Compound 3 features a 6-isopropyl substitution.
    • Amide moiety : The target compound includes a 4-nitrobenzamide , while Compound 3 has a simpler acetamide group.
  • Biological Activity :
    • APE1 Inhibition : Compound 3 exhibits single-digit µM activity against purified APE1 enzyme and comparable potency in HeLa cell lysate assays. The 6-isopropyl group may enhance hydrophobic interactions with the enzyme’s active site compared to the smaller 6-methyl group .
    • Cytotoxic Synergy : Compound 3 potentiates the cytotoxicity of alkylating agents (e.g., temozolomide) in cellular models, suggesting that bulky R-groups (e.g., isopropyl) improve target engagement .
  • Pharmacokinetics :
    • Compound 3 demonstrates favorable plasma and brain exposure in mice after intraperitoneal administration, likely due to balanced lipophilicity from the isopropyl group. The methyl-substituted target compound may exhibit faster systemic clearance due to reduced steric hindrance .

Functional Analog: 4-Nitrobenzamide Derivatives

  • This contrasts with unsubstituted benzamide analogs, which show weaker inhibition .
  • Salt Form :
    • The hydrochloride salt in the target compound improves bioavailability compared to free-base analogs, as evidenced by similar derivatives with enhanced solubility and tissue penetration .

Research Implications and Gaps

  • The target compound’s 4-nitrobenzamide group warrants further investigation for redox-mediated mechanisms, which are understudied in APE1 inhibition.
  • Comparative crystallographic studies (using SHELX ) could elucidate how methyl vs. isopropyl substitutions alter binding conformations.

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